molecular formula C6H12O2 B15359994 (2-Ethyloxetan-2-yl)methanol

(2-Ethyloxetan-2-yl)methanol

Cat. No.: B15359994
M. Wt: 116.16 g/mol
InChI Key: GDCVWNMIFDZYRE-UHFFFAOYSA-N
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Description

(2-Ethyloxetan-2-yl)methanol: is an organic compound with the molecular formula C6H12O2. It features a four-membered oxetane ring, which is known for its stability and unique reactivity. This compound is used in various chemical and industrial applications due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often utilizes efficient catalytic processes to ensure high yields and purity. The use of specific catalysts and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Ethyloxetan-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form various alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxetane ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of (2-Ethyloxetan-2-yl)methanol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, making the compound a valuable synthetic intermediate. The oxetane ring’s strain energy facilitates these ring-opening reactions, allowing for the formation of various products .

Comparison with Similar Compounds

    (3-Ethyloxetan-3-yl)methanol: Similar in structure but differs in the position of the ethyl group.

    Oxetan-3-one: Another oxetane derivative with different reactivity due to the presence of a carbonyl group.

Uniqueness:

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(2-ethyloxetan-2-yl)methanol

InChI

InChI=1S/C6H12O2/c1-2-6(5-7)3-4-8-6/h7H,2-5H2,1H3

InChI Key

GDCVWNMIFDZYRE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCO1)CO

Origin of Product

United States

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